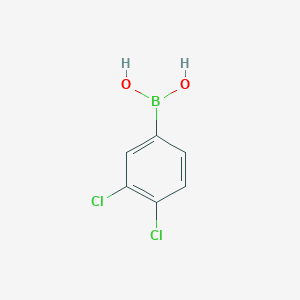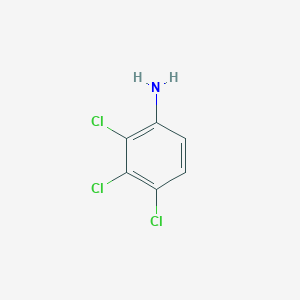![molecular formula C10H22O2Si B050337 Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI) CAS No. 123169-69-7](/img/structure/B50337.png)
Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI), also known as TMS-EC, is a chemical compound that has gained attention in scientific research due to its unique properties. It is a silane coupling agent, which means it is used to improve the bond between organic and inorganic materials. In recent years, TMS-EC has found applications in various fields, including nanotechnology, biomedicine, and material science.
Mécanisme D'action
Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI) acts as a coupling agent by forming covalent bonds between organic and inorganic materials. It contains a reactive silane group that can react with hydroxyl groups on the surface of inorganic materials, such as silica or glass. The organic end of Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI) can then react with organic materials, such as polymers or nanoparticles, forming a strong bond between the two materials.
Effets Biochimiques Et Physiologiques
Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI) has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it has low toxicity and is not mutagenic or carcinogenic. It is also biodegradable, making it a safe choice for biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI) in lab experiments include its ease of synthesis, low toxicity, and ability to improve the bond between organic and inorganic materials. However, Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI) has some limitations, including its sensitivity to moisture and its limited stability in solution. It also requires careful handling due to its flammable and reactive nature.
Orientations Futures
There are many potential future directions for research on Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI). One area of interest is the development of new synthesis methods that can improve the yield and purity of Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI). Another area of interest is the exploration of new applications for Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI), such as in energy storage or catalysis. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI), particularly in the context of biomedical applications.
Méthodes De Synthèse
Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI) can be synthesized through a two-step process. In the first step, 1-ethoxy-2,3-dimethylcyclopropene is reacted with trimethylchlorosilane to form 1-ethoxy-2,3-dimethylcyclopropyltrimethylsilane. In the second step, this compound is reacted with water to yield Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI). The synthesis method is simple and efficient, making it a popular choice for researchers.
Applications De Recherche Scientifique
Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI) has been extensively studied for its potential applications in various scientific fields. In nanotechnology, it has been used to improve the dispersion of nanoparticles in solvents and enhance the adhesion of nanoparticles to substrates. In biomedicine, Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI) has been used as a surface modifier to improve the biocompatibility of medical implants. In material science, it has been used to enhance the mechanical properties of composites.
Propriétés
Numéro CAS |
123169-69-7 |
|---|---|
Nom du produit |
Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI) |
Formule moléculaire |
C10H22O2Si |
Poids moléculaire |
202.37 g/mol |
Nom IUPAC |
(1-ethoxy-2,3-dimethylcyclopropyl)oxy-trimethylsilane |
InChI |
InChI=1S/C10H22O2Si/c1-7-11-10(8(2)9(10)3)12-13(4,5)6/h8-9H,7H2,1-6H3 |
Clé InChI |
QKHYMNASIDGIAZ-UHFFFAOYSA-N |
SMILES |
CCOC1(C(C1C)C)O[Si](C)(C)C |
SMILES canonique |
CCOC1(C(C1C)C)O[Si](C)(C)C |
Synonymes |
Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



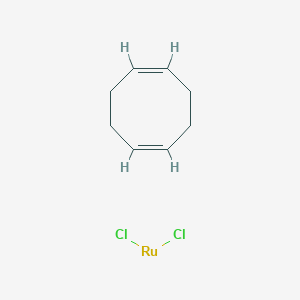
![[1,1'-Biphenyl]-4-pentanol](/img/structure/B50261.png)
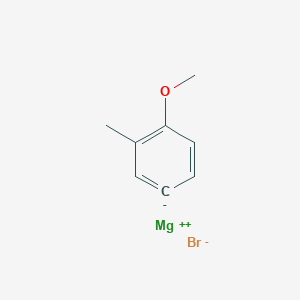
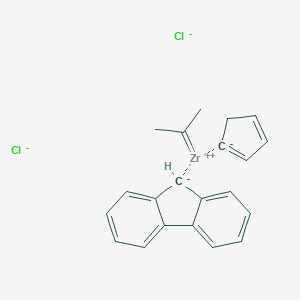
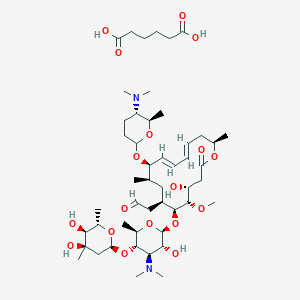
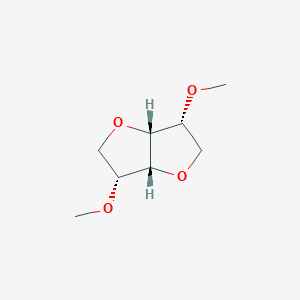
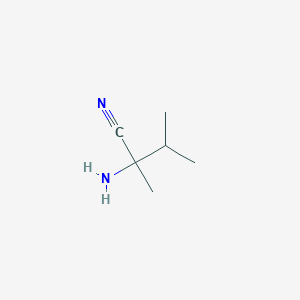
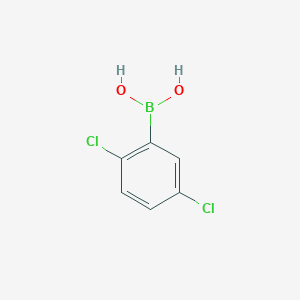
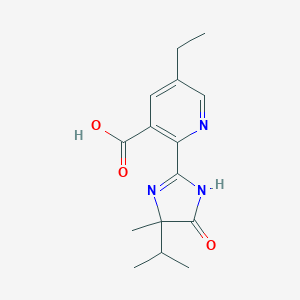
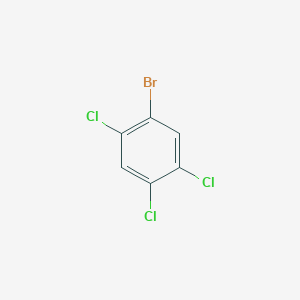
![3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one](/img/structure/B50288.png)
![1-But-3-enyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B50291.png)
